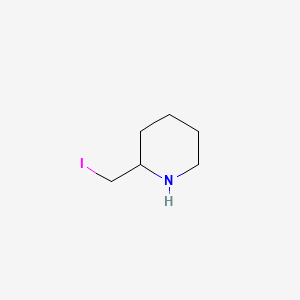

2-(Iodomethyl)piperidine

Descripción general

Descripción

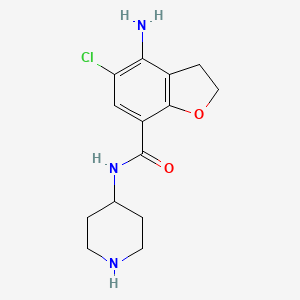

2-(Iodomethyl)piperidine is an organic compound with the molecular formula C6H12IN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine derivatives, including 2-(Iodomethyl)piperidine, has been a subject of interest in recent years . One method involves the iodocyclisation of homoallyl amines . At room temperature, this process stereoselectively yields functionalised 2-(iodomethyl)azetidine derivatives. When the reaction temperature is increased from 20 °C to 50 °C, the reaction outcome switches to the stereoselective formation of functionalised 3-iodopyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of 2-(Iodomethyl)piperidine has been explored in various studies . Piperidine, the parent compound, has a six-membered heterocyclic ring structure, which includes one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidine derivatives, including 2-(Iodomethyl)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

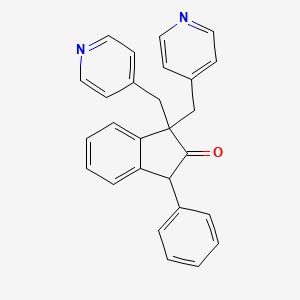

Preparation and Characterization of Dissociative Agents : The study by Wallach et al. (2015) focused on the synthesis of diphenidine, which includes a piperidine structure. They examined its analytical characteristics and potential as a dissociative agent, similar to ketamine, in rat hippocampal slices (Wallach et al., 2015).

Synthesis and Characterization of Methoxydiphenidine : McLaughlin et al. (2016) synthesized and characterized 2-methoxydiphenidine, a substance associated with uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist activity. This work was significant for chemical analysis, highlighting the challenges in identifying positional isomers (McLaughlin et al., 2016).

Novel Reagents for DNA Cleavage : McHugh and Knowland (1995) found that several amines, including piperidine derivatives, can cleave abasic DNA at or near neutral pH without non-specific damage. This suggests potential applications in DNA research (McHugh & Knowland, 1995).

Sonogashira Cross-Coupling in Ionic Liquid : Reddy and Laali (2015) demonstrated the application of a piperidine-appended ionic liquid in the Sonogashira cross-coupling reaction, showing potential for efficient synthesis and recycling in pharmaceuticals (Reddy & Laali, 2015).

Behavioral and Psychiatric Applications : Abood et al. (1961) researched the distribution of piperidine in the brain and its potential significance in behavior and psychiatric disorders (Abood, Rinaldi, & Eagleton, 1961).

Synthesis of Antimicrobial Agents : Ovonramwen, Owolabi, and Oviawe (2019) synthesized a piperidine derivative with potential antimicrobial activities against various pathogens (Ovonramwen, Owolabi, & Oviawe, 2019).

Electrochemical Cyanation for Pharmaceutical Building Blocks : Lennox et al. (2018) reported an electrochemical method for cyanation of secondary piperidines, highlighting their importance in pharmaceuticals (Lennox et al., 2018).

Synthesis of Natural and Synthetic Compounds : Perdicchia et al. (2015) used 2-Piperidineethanol for the synthesis of various compounds, underlining the versatility of piperidine derivatives in chemical synthesis (Perdicchia et al., 2015).

Direcciones Futuras

Piperidine derivatives, including 2-(Iodomethyl)piperidine, continue to be a significant area of research, particularly in the field of drug design . Future research will likely focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential applications in various fields .

Propiedades

IUPAC Name |

2-(iodomethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUZCTVWPHDCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693567 | |

| Record name | 2-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Iodomethyl)piperidine | |

CAS RN |

1289384-98-0 | |

| Record name | Piperidine, 2-(iodomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289384-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)

![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)

![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)

![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)